4-[(Benzylsulfonyl)amino]benzamide
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Overview
Description
4-(Phenylmethanesulfonamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenylmethanesulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethanesulfonamido)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves large-scale reactions using similar condensation techniques. The use of ultrasonic irradiation and recyclable catalysts can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylmethanesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Medicine: Research indicates its potential use as an anticancer and antimicrobial agent.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Phenylmethanesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N′-(1,4-Phenylene)bis(3-methoxybenzamide): A compound with inhibitory activity against acetylcholinesterase and β-secretase.
4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: A derivative with significant antiproliferative activity against cancer cell lines.
Uniqueness
4-(Phenylmethanesulfonamido)benzamide stands out due to its dual functionality, combining the properties of both benzamide and sulfonamide groups. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-(benzylsulfonylamino)benzamide |
InChI |
InChI=1S/C14H14N2O3S/c15-14(17)12-6-8-13(9-7-12)16-20(18,19)10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H2,15,17) |
InChI Key |
KIRANJNZTVSNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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